N-(3-Carboxyphenyl)glycine
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Overview
Description
N-(3-Carboxyphenyl)glycine: is an organic compound that belongs to the class of amino acids It is characterized by the presence of a carboxyl group attached to the phenyl ring at the meta position and a glycine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions:
Ammonolysis of Chloroacetic Acid: This method involves the reaction of chloroacetic acid with ammonia in the presence of a catalyst such as urotropine.
Strecker Synthesis: This method involves the reaction of formaldehyde, ammonium chloride, and sodium cyanide to form amino acetonitrile, which is then hydrolyzed to produce glycine derivatives.
Industrial Production Methods: The industrial production of N-(3-Carboxyphenyl)glycine typically involves the ammonolysis of chloroacetic acid due to its simplicity and cost-effectiveness. the Strecker synthesis is also employed for large-scale production due to its high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(3-Carboxyphenyl)glycine can undergo oxidation reactions to form various oxidized derivatives.
Reduction: This compound can be reduced to form corresponding amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the carboxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and alcohols can be used under acidic or basic conditions.
Major Products Formed:
Oxidation: Oxidized derivatives such as carboxylic acids and ketones.
Reduction: Amines and alcohols.
Substitution: Substituted glycine derivatives.
Scientific Research Applications
Chemistry: N-(3-Carboxyphenyl)glycine is used as a building block in the synthesis of various organic compounds. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology: This compound is used in the study of enzyme-substrate interactions and as a model compound in biochemical research. It is also investigated for its potential role in metabolic pathways .
Medicine: this compound is explored for its potential therapeutic applications, including its role as a neuroprotective agent and its ability to modulate neurotransmitter activity .
Industry: In the industrial sector, this compound is used in the production of polymers, coatings, and other materials. It is also employed as a co-initiator in radical photopolymerization processes .
Mechanism of Action
The mechanism of action of N-(3-Carboxyphenyl)glycine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to regulate the c-Jun N-terminal kinase pathway, which is involved in neuroprotection and the inhibition of oxidative stress-induced apoptosis . Additionally, it can modulate neurotransmitter activity by binding to glycine receptors .
Comparison with Similar Compounds
- N-(4-Carboxyphenyl)glycine
- N-(2-Carboxyphenyl)glycine
- N-(4-Bromo-2-carboxyphenyl)glycine
Comparison: N-(3-Carboxyphenyl)glycine is unique due to the position of the carboxyl group on the phenyl ring, which influences its reactivity and interaction with biological targets. Compared to its isomers, it exhibits distinct chemical and biological properties that make it suitable for specific applications in research and industry .
Properties
CAS No. |
81189-31-3 |
---|---|
Molecular Formula |
C9H9NO4 |
Molecular Weight |
195.17 g/mol |
IUPAC Name |
3-(carboxymethylamino)benzoic acid |
InChI |
InChI=1S/C9H9NO4/c11-8(12)5-10-7-3-1-2-6(4-7)9(13)14/h1-4,10H,5H2,(H,11,12)(H,13,14) |
InChI Key |
CDKGPKBKGCBTDO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NCC(=O)O)C(=O)O |
Origin of Product |
United States |
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